2-Nitro-4,5-dihydropyrene

描述

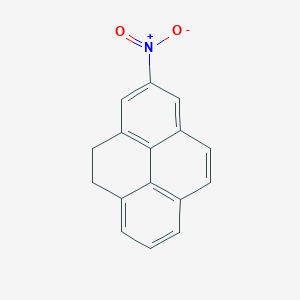

2-Nitro-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated pyrene backbone with a nitro (-NO₂) group substituted at the 2-position. Pyrene, a four-ring fused aromatic system, is a well-studied PAH known for its environmental persistence and metabolic activation into dihydrodiols and epoxides .

属性

CAS 编号 |

117929-14-3 |

|---|---|

分子式 |

C16H11NO2 |

分子量 |

249.26 g/mol |

IUPAC 名称 |

2-nitro-4,5-dihydropyrene |

InChI |

InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2 |

InChI 键 |

PFJHRZVXVLINNE-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

规范 SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

其他CAS编号 |

117929-14-3 |

同义词 |

2-NITRO-4,5-DIHYDROPYRENE |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrene and Its Dihydro Derivatives

Pyrene (C₁₆H₁₀) is a benchmark PAH, whereas 2-nitro-4,5-dihydropyrene (C₁₆H₁₁NO₂) introduces both a nitro group and partial saturation. Key differences include:

- Reactivity : Pyrene undergoes metabolic oxidation to form dihydrodiols (e.g., 4,5-dihydroxy-4,5-dihydropyrene) and triols via cytochrome P450 enzymes . The nitro group in this compound may redirect metabolic pathways, favoring nitro-reduction (to amines) or electrophilic substitution.

- Solubility : Dihydroxy-dihydropyrene metabolites are more polar than pyrene, enhancing aqueous solubility. In contrast, the nitro group in this compound likely increases lipophilicity, reducing solubility in polar solvents .

Table 1: Structural and Property Comparison with Pyrene Derivatives

| Compound | Structure | Key Substituents | Predicted Solubility | Reactivity Profile |

|---|---|---|---|---|

| Pyrene | Fully aromatic | None | Low (hydrophobic) | Oxidation to dihydrodiols |

| 4,5-Dihydroxy-4,5-dihydropyrene | Dihydro + two -OH | Hydroxyl groups | Moderate (polar) | Further oxidation to triols |

| This compound | Dihydro + -NO₂ | Nitro group at C2 | Low (lipophilic) | Nitro reduction, electrophilic substitution |

Nitro-Substituted Aromatic Compounds

Nitroaromatics like nitroanilines (2-, 3-, and 4-nitroaniline) and nitrobenzene share functional group similarities with this compound:

- Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions in simpler aromatics like nitrobenzene. In dihydropyrene, partial saturation may modulate this effect.

- Reduction Pathways: Nitro groups in compounds like 2-nitroaniline are reduced to amines (e.g., 2-aminoaniline) under reductive conditions, a reaction likely applicable to this compound .

Table 2: Comparison with Nitroaromatics

| Compound | Structure | Nitro Position | Reduction Product | Solubility in DCM* |

|---|---|---|---|---|

| Nitrobenzene | Benzene + -NO₂ | Para | Aniline | High (aprotic solvent) |

| 2-Nitroaniline | Aniline + -NO₂ | Ortho | 2-Aminoaniline | Moderate |

| This compound | Dihydropyrene + -NO₂ | C2 | 2-Amino-4,5-dihydropyrene (hypothetical) | Likely low |

*DCM = dichloromethane, a common solvent for nitroaromatics .

Dihydropyridine Derivatives (e.g., Nifedipine)

Nifedipine (C₁₇H₁₈N₂O₆), a dihydropyridine calcium channel blocker, shares a partially saturated ring system and a 2-nitrophenyl substituent. Key contrasts include:

- Ring System: Nifedipine’s 1,4-dihydropyridine ring is six-membered and non-fused, whereas this compound features a fused tetracyclic structure.

- Solubility : Nifedipine’s ester groups improve solubility in organic solvents (e.g., logP ~2.8) compared to nitro-PAHs, which are more hydrophobic .

- Stability : The dihydropyridine ring in Nifedipine is photosensitive, while dihydropyrene derivatives may exhibit greater stability due to aromatic conjugation in adjacent rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。